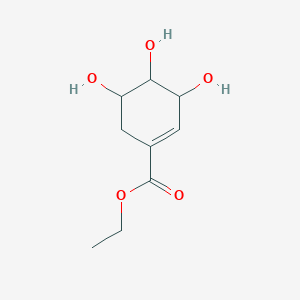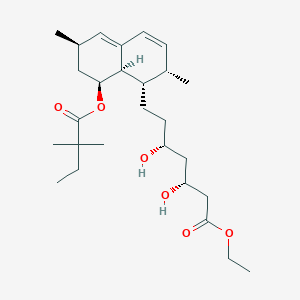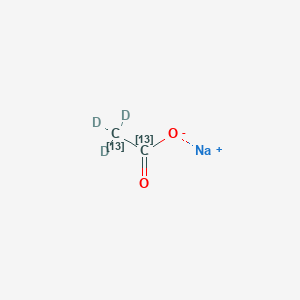
Sodium acetate-13C2,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium acetate-13C2,d3: is an isotopically labeled compound where the carbon atoms are enriched with carbon-13 and the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research to trace metabolic pathways and study reaction mechanisms due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium acetate-13C2,d3 involves the incorporation of isotopes of carbon (carbon-13) and hydrogen (deuterium) into the acetate molecule. One common method involves the reaction of sodium carbonate with acetic acid in an aqueous solution, optimizing reaction parameters to achieve high yields and purity of the labeled compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure the incorporation of isotopic labels and achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium acetate-13C2,d3 undergoes various chemical reactions similar to its unlabeled counterpart. These include:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although it is more commonly used as a source of acetate ions rather than undergoing oxidation or reduction itself.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides under basic conditions.
Redox Reactions: While not typically involved directly, this compound can be used in reactions with oxidizing or reducing agents to study metabolic pathways.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the product would be an ester or an amide depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Sodium acetate-13C2,d3 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules. The isotopic labeling allows for detailed analysis of reaction mechanisms and metabolic pathways.
Biology: In biological research, this compound is used to trace metabolic pathways involving acetate. This helps in understanding the role of acetate in various biochemical processes.
Medicine: The compound is used in medical research to study the metabolism of acetate in the human body. This can provide insights into metabolic disorders and potential therapeutic targets.
Industry: this compound is used in the development of new materials and in the study of chemical processes in industrial applications. Its isotopic labeling makes it a valuable tool for tracing chemical reactions and optimizing production processes.
Mécanisme D'action
The primary mechanism of action of sodium acetate-13C2,d3 involves its role as a source of acetate ions. These ions participate in various biochemical reactions, including the donation of acetyl groups in metabolic pathways. The isotopic labeling allows researchers to trace the movement of carbon and hydrogen atoms through these pathways, providing detailed insights into the underlying mechanisms .
Comparaison Avec Des Composés Similaires
- Sodium acetate-1-13C,d3
- Sodium acetate-2-13C
- Acetic acid-13C2 sodium salt
Uniqueness: Sodium acetate-13C2,d3 is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in NMR spectroscopy and metabolic studies compared to compounds labeled with only one isotope .
Propriétés
IUPAC Name |
sodium;2,2,2-trideuterioacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1D3,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-SZRYOQPCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.038 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
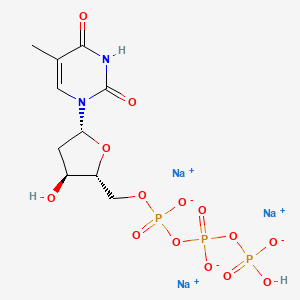
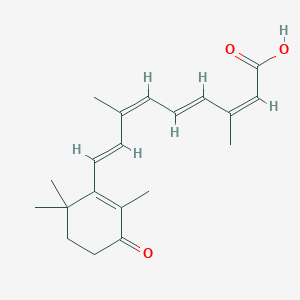
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)
